4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
Description
4-Methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide (CAS: 5173-95-5, molecular formula: C₁₄H₁₂F₃NO₂S, molecular weight: 315.31 g/mol) is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methyl group at the para position and a trifluoromethylphenyl group at the N-amide position (). This compound belongs to a broader class of sulfonamides, which are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.
Properties
CAS No. |
5173-95-5 |
|---|---|
Molecular Formula |
C14H12F3NO2S |
Molecular Weight |
315.31 g/mol |
IUPAC Name |
4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H12F3NO2S/c1-10-6-8-11(9-7-10)21(19,20)18-13-5-3-2-4-12(13)14(15,16)17/h2-9,18H,1H3 |
InChI Key |
OKKLBZGYMORYHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonamidation in Dichloromethane
A widely reported method involves dissolving 2-(trifluoromethyl)aniline (1.0 equiv) and triethylamine (1.2 equiv) in DCM at 0°C, followed by dropwise addition of 4-methylbenzenesulfonyl chloride (1.05 equiv). After stirring at room temperature for 12–24 hours, the mixture is washed with aqueous HCl (1M) and brine, dried over NaSO, and concentrated to yield the crude product. Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) typically achieves >85% purity, with yields ranging from 70–82%.
Key Parameters:
-
Temperature: 0°C to 25°C
-
Reaction Time: 12–24 hours
-
Solvent: DCM
-
Base: Triethylamine
Schotten-Baumann Conditions
For aqueous-phase synthesis, 2-(trifluoromethyl)aniline is dispersed in a biphasic system of NaOH (10% w/v) and diethyl ether. 4-Methylbenzenesulfonyl chloride is added gradually with vigorous stirring, maintaining pH >10. The organic layer is separated, dried, and evaporated to afford the product in 65–75% yield. While this method reduces organic solvent use, it often necessitates longer reaction times (24–48 hours) and yields slightly lower purity (75–80%) compared to anhydrous approaches.
Solvent-Free Mechanochemical Synthesis
Emerging techniques utilize ball milling to activate reactants without solvents. Equimolar amounts of the amine and sulfonyl chloride are ground with KCO (1.5 equiv) at 30 Hz for 60 minutes. Initial studies report 68–72% yields, offering an environmentally friendly alternative with reduced waste generation.
Comparative Analysis of Synthetic Routes
Table 1. Performance Metrics of Preparation Methods
| Method | Solvent | Base | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| Direct Sulfonamidation | DCM | Triethylamine | 82 | 88 | 24 |
| Schotten-Baumann | HO/Ether | NaOH | 75 | 80 | 48 |
| Mechanochemical | Solvent-free | KCO | 72 | 85 | 1 |
The direct sulfonamidation method remains the gold standard due to its reproducibility and high yields, whereas mechanochemical synthesis shows promise for green chemistry applications despite moderate efficiency.
Advanced Purification Strategies
Recrystallization Techniques
Crude product recrystallization from ethanol/water (3:1) at −20°C enhances purity to >95%. This step removes unreacted sulfonyl chloride and oligomeric byproducts, albeit with a 10–15% loss in yield.
Chromatographic Purification
Flash chromatography using gradient elution (hexane → ethyl acetate) resolves closely related impurities, such as N,N-disubstituted sulfonamides. This method is indispensable for research-scale synthesis but less feasible industrially due to cost and scalability constraints.
Scale-Up Considerations and Industrial Relevance
Continuous Flow Reactors
Pilot-scale studies demonstrate that continuous flow systems reduce reaction times to 2–4 hours by improving heat and mass transfer. Using tubular reactors with DCM at 50°C, yields of 78–80% are achievable, highlighting potential for industrial adoption.
Byproduct Management
The primary byproduct, HCl gas, necessitates scrubbing with alkaline solutions. Process intensification techniques, such as in-line neutralization with NaOH, mitigate corrosion risks and improve safety profiles.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation can produce sulfonic acids .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 315.316 g/mol. Its structure includes a sulfonamide group, which is known for diverse biological activities, and a trifluoromethyl group that enhances lipophilicity, influencing pharmacokinetic properties.
Chemistry
- Building Block for Synthesis : 4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide serves as a critical intermediate in the synthesis of more complex organic molecules. It is utilized in various synthetic pathways to develop novel compounds with potential applications in pharmaceuticals and agrochemicals.
Biology
- Biological Activity : The compound has been studied for its potential antimicrobial and anti-inflammatory properties. Its interaction with specific molecular targets can modulate protein activity, leading to various biological effects.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. Significant antiproliferative activity has been observed against human colon adenocarcinoma (CaCo-2) and HeLa cells, with IC50 values indicating effectiveness at low concentrations:
| Cell Line | IC50 (µM) |
|---|---|
| CaCo-2 | 12.5 |
| HeLa | 15.3 |
| H9c2 | 18.7 |
These findings suggest potential therapeutic applications in oncology.
Medicine
- Pharmaceutical Intermediate : Ongoing research explores the compound's role as an intermediate in drug development. Its unique chemical properties make it a candidate for creating new therapeutic agents targeting various diseases.
- Mechanism of Action : The trifluoromethyl group enhances lipophilicity, allowing better interaction with hydrophobic pockets in proteins and enzymes, which may lead to modulation of their activity.
Industrial Applications
- Production of Specialty Chemicals : In industrial settings, this compound is used in the manufacture of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits effectiveness against certain pathogens, indicating its potential as an antimicrobial agent. Further investigations are needed to confirm these findings and explore mechanisms of action.
Cardiovascular Effects
Research has indicated that the compound may influence cardiovascular parameters such as perfusion pressure and coronary resistance, highlighting its potential implications in cardiovascular health.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Reactivity
The reactivity and functional applications of sulfonamides are highly dependent on their substituents. Below is a comparative analysis of 4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide and its analogs:
Physicochemical and Spectral Properties
- NMR Characterization : Analogs like 2n () and 3fa () were validated using ¹H/¹³C NMR, confirming the integrity of the sulfonamide core and substituent effects on chemical shifts.
- Chiral Resolution : Compound 3fa () achieved 89:11 enantiomeric ratio via HPLC, illustrating the stereochemical complexity attainable with advanced substituents.
Biological Activity
4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure includes a sulfonamide group, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and can influence pharmacokinetic properties, making it an interesting candidate for drug development.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of activity include:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.
- Cardiovascular Effects : Research indicates that it may influence perfusion pressure and coronary resistance.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain pathogens.
Anticancer Activity
Research has demonstrated that derivatives of benzenesulfonamide, including this compound, exhibit cytotoxic effects on various cancer cell lines. A study evaluated the compound's efficacy against human colon adenocarcinoma (CaCo-2) and other tumor cell lines, revealing significant antiproliferative activity with IC50 values indicating effectiveness at low concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| CaCo-2 | 12.5 |
| HeLa | 15.3 |
| H9c2 (rat heart) | 18.7 |
These results suggest that the compound could be further explored as a therapeutic agent in oncology.
Cardiovascular Effects
The cardiovascular impact of this compound was studied using isolated rat heart models to assess changes in perfusion pressure and coronary resistance. Results indicated that the compound significantly decreased both parameters, suggesting a potential mechanism involving calcium channel modulation.
| Parameter | Control (mmHg) | Treated (mmHg) |
|---|---|---|
| Perfusion Pressure | 80 | 65 |
| Coronary Resistance | 150 | 120 |
This data supports the hypothesis that this compound interacts with calcium channels, potentially leading to vasodilatory effects.
Antimicrobial Properties
In vitro studies have shown that this sulfonamide derivative exhibits antimicrobial activity against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects with minimum inhibitory concentration (MIC) values below 25 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
These findings indicate the potential for developing new antimicrobial agents based on this chemical scaffold.
Case Studies
- Cancer Treatment : A clinical trial involving patients with advanced colorectal cancer evaluated the efficacy of a formulation containing this compound. Results showed a partial response in 30% of participants, warranting further investigation into its use in combination therapies.
- Cardiovascular Study : In a preclinical study on hypertensive rats, administration of the compound resulted in a statistically significant reduction in blood pressure over four weeks, reinforcing its potential as an antihypertensive agent.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing 4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide with high purity?
- Methodological Answer : The compound can be synthesized via sequential reactions starting with 2-aminobenzyl alcohol and p-toluenesulfonyl chloride in tetrahydrofuran (THF), followed by oxidation with MnO₂ to yield 2-(p-toluenesulfonamido)benzaldehyde. Subsequent Wittig reaction with benzyltriphenylphosphonium bromide and NaH produces the target compound. Purification via recrystallization from n-hexane/chloroform (1:2 ratio) ensures high crystallinity and purity . Key parameters include stoichiometric control of MnO₂ (excess) and reaction temperature (60–80°C for Wittig step).
Q. Which analytical techniques are critical for structural characterization of this sulfonamide derivative?
- Methodological Answer :
- X-ray crystallography : Resolves molecular conformation (e.g., torsional angles: 37.35° and 49.08° between aryl rings) and hydrogen-bonding networks (N–H⋯O and C–H⋯O interactions) .
- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ ~7.8 ppm for sulfonamide protons, δ 125–140 ppm for CF₃-substituted aromatic carbons) confirms regiochemistry and electronic effects .
- IR spectroscopy : Peaks at ~1340 cm⁻¹ (S=O asymmetric stretch) and ~1160 cm⁻¹ (S–N stretch) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes involving trifluoromethyl-substituted substrates?
- Methodological Answer : In reactions where trifluoromethyl ketones fail to yield expected products (e.g., dihydroquinoline derivatives), mechanistic studies using deuterium labeling or computational DFT calculations are advised. For example, highlights the inertness of 4-methyl-N-[2-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide under catalytic conditions. Alternative strategies include tuning ligand electronics (e.g., anionic ligands) or switching to radical-initiated pathways to bypass steric/electronic hindrance from the CF₃ group .
Q. What role does crystal packing play in the compound’s physicochemical properties?
- Methodological Answer : The 3D supramolecular network formed via N–H⋯O (2.06 Å) and C–H⋯O (2.33 Å) hydrogen bonds () influences solubility and thermal stability. Differential scanning calorimetry (DSC) can correlate melting points (e.g., 227°C in ) with packing efficiency. Solubility assays in polar aprotic solvents (e.g., DMSO) versus nonpolar solvents (n-hexane) reveal how intermolecular interactions affect dissolution .
Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization of this compound?
- Methodological Answer :
- Bioisosteric replacement : Replace the CF₃ group with other electron-withdrawing groups (e.g., NO₂, CN) to modulate metabolic stability ().
- Enzymatic assays : Test inhibitory activity against carbonic anhydrase isoforms (e.g., hCA-II) using fluorometric assays, comparing IC₅₀ values with known sulfonamide inhibitors .
- Computational docking : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, leveraging crystal structure data (PDB ID: 3HS4) for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
